3-Bromo-5-morpholinopyridine
Overview
Description
3-Bromo-5-morpholinopyridine is an organic compound with the molecular formula C₉H₁₁BrN₂O It is a brominated derivative of morpholinopyridine, characterized by the presence of a bromine atom at the third position and a morpholine ring at the fifth position of the pyridine ring
Mechanism of Action
Target of Action
It is often used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-5-morpholinopyridine may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is often involved, affects the carbon–carbon bond formation pathway . This reaction is crucial in various biochemical processes, including the synthesis of complex organic compounds .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties suggest that it may have high gastrointestinal absorption and could be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is used. In the context of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The reaction conditions, such as temperature and pH, can also impact its efficacy in the Suzuki–Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-morpholinopyridine typically involves the bromination of 5-morpholinopyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-morpholinopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Utilize palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Yield various substituted morpholinopyridines.
Coupling Reactions: Produce biaryl derivatives.
Oxidation and Reduction: Result in oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-5-morpholinopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
3-Chloro-5-morpholinopyridine: A chlorinated analogue with similar reactivity but different electronic properties.
3-Iodo-5-morpholinopyridine: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.
5-Morpholinopyridine: The parent compound without halogen substitution, exhibiting different reactivity and applications.
Uniqueness: 3-Bromo-5-morpholinopyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties
Properties
IUPAC Name |
4-(5-bromopyridin-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOXTGXIQKWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675209 | |
Record name | 4-(5-Bromopyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-13-7 | |
Record name | 4-(5-Bromopyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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